Isodomoic acid E
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Overview
Description
Domoric acid is a kainic acid-type neurotoxin that causes amnesic shellfish poisoning. It is produced by algae and accumulates in shellfish, sardines, and anchovies. When sea lions, otters, cetaceans, humans, and other predators consume contaminated animals, poisoning may result. Exposure to this compound affects the brain, causing seizures, and possibly death .
Preparation Methods
Domoric acid is primarily produced by certain species of the diatom genus Pseudo-nitzschia. The production of domoric acid can be influenced by various factors, including phytoplankton species, growth stages, bacteria, nutrient availability, and trace metals . Industrial production methods involve the cultivation of these diatoms under controlled conditions to maximize the yield of domoric acid.
Chemical Reactions Analysis
Domoric acid undergoes several types of chemical reactions, including:
Oxidation: Domoric acid can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of domoric acid, potentially altering its neurotoxic properties.
Substitution: Substitution reactions can occur at different positions on the domoric acid molecule, leading to the formation of derivatives with varying biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Domoric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and excitotoxicity.
Biology: Researchers use domoric acid to investigate the effects of neurotoxins on marine and terrestrial organisms.
Medicine: Domoric acid is studied for its potential therapeutic applications and its role in neurodegenerative diseases.
Mechanism of Action
Domoric acid exerts its effects by binding to glutamate receptors in the brain. It is an excitatory amino acid analogue of glutamate, a neurotransmitter that activates glutamate receptors. By binding to these receptors, domoric acid overstimulates them, leading to excitotoxicity and neuronal damage .
Comparison with Similar Compounds
Domoric acid is structurally similar to kainic acid and glutamic acid. it has a unique pharmacological profile that distinguishes it from these compounds. Unlike kainic acid, which primarily affects kainate receptors, domoric acid can also activate AMPA receptors, leading to a broader range of neurotoxic effects .
Similar Compounds
Kainic Acid: Another kainate receptor agonist with neurotoxic properties.
Glutamic Acid: A naturally occurring neurotransmitter that activates glutamate receptors.
Quisqualic Acid: A potent agonist of both AMPA and kainate receptors.
Domoric acid’s unique ability to activate multiple types of glutamate receptors makes it a valuable tool for studying excitotoxicity and neurodegeneration.
Properties
CAS No. |
133005-85-3 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S,3S,4S)-4-[(2E,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4+/t9-,10+,11-,13+/m1/s1 |
InChI Key |
VZFRNCSOCOPNDB-JIUSADRUSA-N |
SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@H](/C=C/C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Synonyms |
isodomoic acid E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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